1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)-
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Overview
Description
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6F3N3O2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with two amine groups (-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-3-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of 3-(trifluoromethyl)aniline. The process can be summarized as follows:
Nitration: 3-(trifluoromethyl)aniline is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group at the 5-position of the benzene ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(trifluoromethyl)benzene-1,2-diamine.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-3-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-diaminobenzotrifluoride: Similar structure but lacks the nitro group.
5-trifluoromethyl-1,3-phenylenediamine: Similar structure but lacks the nitro group.
2-methoxy-5-nitrobenzotrifluoride: Contains a methoxy group instead of amine groups.
Uniqueness
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57420-97-0 |
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Molecular Formula |
C7H6F3N3O2 |
Molecular Weight |
221.14 g/mol |
IUPAC Name |
5-nitro-3-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-3(13(14)15)2-5(11)6(4)12/h1-2H,11-12H2 |
InChI Key |
CQVUPEQNBIYXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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